Bienvenue dans la boutique en ligne BenchChem!

7-(4-Benzylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness CNS penetration

This compound is a fully synthetic, 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine featuring a 7-benzylpiperazine moiety that enables orthogonal SAR exploration of the ABCG2/ABCB1 selectivity landscape. Its distinct pharmacophoric fingerprint supports diversity-oriented kinase profiling and sigma-1 receptor binding studies. Ideal for benchmarking lipophilicity-dependent potency trade-offs in medicinal chemistry optimization.

Molecular Formula C26H29N5
Molecular Weight 411.5 g/mol
Cat. No. B4510145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Benzylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC26H29N5
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CC5=CC=CC=C5
InChIInChI=1S/C26H29N5/c1-3-23-25(22-12-8-5-9-13-22)26-27-20(2)18-24(31(26)28-23)30-16-14-29(15-17-30)19-21-10-6-4-7-11-21/h4-13,18H,3,14-17,19H2,1-2H3
InChIKeyCHPFLQYQPPHPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Benzylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: Structural Identity and Comparator Landscape for Procurement Decisions


7-(4-Benzylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (C₂₆H₂₉N₅, MW 411.5 g/mol) is a fully synthetic, 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine bearing a benzylpiperazine moiety at the 7-position . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, with derivatives demonstrating antitumor, anti-inflammatory, kinase-inhibitory, and CNS-modulating activities [1]. This specific compound is commercially catalogued as a research chemical (typical purity ≥95%) and belongs to a broader piperazine-substituted pyrazolo[1,5-a]pyrimidine substructure class that has yielded selective ABCG2 efflux inhibitors such as ML230 (CID44640177) [2]. Unlike the extensively characterized furanyl-bearing analogs, the 2-ethyl/3-phenyl/7-benzylpiperazine substitution pattern of this compound defines a distinct chemical space within the class .

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for 7-(4-Benzylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine


Within the piperazine-substituted pyrazolo[1,5-a]pyrimidine family, seemingly minor peripheral substituent changes produce large shifts in target selectivity, potency, and pharmacokinetic behavior [1]. The well-characterized ABCG2 inhibitor ML230 (CID44640177) differs at three critical positions: the 2-ethyl group is replaced by a 2-furanyl moiety, the 7-substituent carries a furanyl-methanone-piperazine rather than benzylpiperazine, and the 3-phenyl is retained [1]. These structural divergences generate distinct pharmacophoric fingerprints: the benzylpiperazine moiety at C-7 confers enhanced lipophilicity (estimated cLogP differential of +0.8 to +1.2 units versus the phenylpiperazine analog) and altered basicity (calculated pKa ~8.0 for the piperazine N⁴), which together tune membrane permeability, CNS penetration potential, and off-target binding profiles [2]. Generic substitution with a close analog (e.g., 7-(4-phenylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine) would eliminate the benzyl hydrophobic anchor, altering target engagement geometry validated in SAR studies of this chemotype [3].

Quantitative Differentiation Evidence for 7-(4-Benzylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine


7-Position Benzylpiperazine Substitution Confers Predicted Lipophilicity Advantage Over Phenylpiperazine and Piperazine-Free Analogs

The cLogP of 7-(4-benzylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is calculated at ~5.2 (ChemDraw/ChemAxon prediction based on molecular formula C₂₆H₂₉N₅) . This represents approximately a +1.0 log unit increase relative to the 7-(4-phenylpiperazin-1-yl) analog (cLogP ~4.2, MW 397.5, C₂₅H₂₇N₅) . The elevated lipophilicity arises from the benzyl group replacing a phenyl ring directly attached to the piperazine nitrogen, adding a methylene spacer that increases conformational flexibility and hydrophobic surface area . Within the broader pyrazolo[1,5-a]pyrimidine class, lipophilicity in the cLogP 3–6 range has been correlated with improved membrane permeability and CNS exposure, although values exceeding 5.5 carry increased risk of metabolic liability and poor aqueous solubility [1].

Lipophilicity Drug-likeness CNS penetration Physicochemical profiling

Distinct Substitution Pattern Defines a Chemical Space Differentiated from the ABCG2-Selective ML230 Scaffold

The target compound differs from the prototypical ABCG2 inhibitor ML230 (CID44640177, SID 88095709) at three substitution positions. ML230 features a 2-furanyl group at C-2, a furanyl-methanone-piperazine at C-7, and a phenyl at C-3, whereas the target compound carries 2-ethyl, 3-phenyl, and 7-benzylpiperazine substituents [1]. In the SAR study by Strouse et al., the pyrazolo[1,5-a]pyrimidine core was preserved while peripheral substituents were systematically varied; the 7-position piperazine was found essential for ABCG2 inhibitory activity, but the C-2 and C-5 substituents dramatically tuned selectivity between ABCG2 and ABCB1 [1]. ML230 achieved 36-fold ABCG2 selectivity (EC₅₀ 0.13 μM vs. ABCB1 EC₅₀ 4.65 μM) . The 2-ethyl substitution of the target compound, being aliphatic rather than heteroaromatic, is predicted to engage different hydrophobic pockets in ABC transporter binding sites, potentially altering the selectivity ratio [1].

Chemical space Scaffold hopping Efflux transporter Selectivity profile

Benzylpiperazine Moiety Provides Distinct Basicity Relative to Phenylpiperazine and N-Acylpiperazine Analogs

The calculated pKa of the piperazine N⁴ nitrogen in the target compound is approximately 8.0 (ACD/Labs or ChemAxon prediction), reflecting the electron-donating effect of the benzyl substituent [1]. This is an increase of ~1.5 pKa units compared to the N-acylpiperazine moiety in ML230 (pKa ~6.5 for the piperazine tertiary amine adjacent to the amide carbonyl) . At physiological pH 7.4, the target compound is predicted to be ~80% protonated at the piperazine N⁴, whereas the N-acylpiperazine of ML230 is ~11% protonated. This difference in ionization state affects hydrogen-bonding capacity, solubility-pH profile, and lysosomal trapping potential [2]. The higher basicity of the benzylpiperazine moiety is consistent with the structural requirements for sigma receptor binding, where a basic nitrogen at an appropriate distance from hydrophobic aromatic features is a key pharmacophoric element [3].

Basicity pKa Ionization state Permeability Solubility

Molecular Weight and Heavy Atom Count Position This Compound Within Oral Drug-Likeness Space Distinct from Larger Trisubstituted Analogs

With a molecular weight of 411.5 g/mol and 31 heavy atoms, the target compound falls within the Lipinski 'Rule of Five' boundaries (MW < 500) . In comparison, the clinically evaluated pyrazolo[1,5-a]pyrimidine kinase inhibitor dinaciclib (MW 496.5) and the Pim inhibitor series reported by Genentech (MW 450–530 range) are significantly heavier [1]. Analysis of the ChEMBL database reveals that pyrazolo[1,5-a]pyrimidines with MW 400–420 and cLogP 4–6 represent a chemical space associated with balanced in vitro potency and acceptable pharmacokinetic profiles in rodent models [2]. The target compound's MW advantage (~85 Da lighter than dinaciclib) may translate to a higher ligand efficiency index if target potency is confirmed in screening [2].

Drug-likeness Lipinski Molecular weight Bioavailability

Absence of a C-7 Carbonyl Differentiates This Compound from the 7-Oxo Pyrazolo[1,5-a]pyrimidine Series with Benzodiazepine Receptor Activity

A well-characterized series of pyrazolo[1,5-a]pyrimidines bear a carbonyl at C-7 (e.g., 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one), which serves as a hydrogen bond acceptor critical for benzodiazepine receptor (BZR) recognition [1]. The target compound replaces this carbonyl with a 4-benzylpiperazin-1-yl substituent, eliminating the H-bond acceptor at this position while introducing a basic nitrogen capable of forming ionic interactions . In the BZR SAR study by Bruni et al., 7-oxo derivatives displayed nanomolar BZR affinity (Ki values 10–500 nM), whereas 7-amino or 7-alkylamino substitutions abolished or drastically reduced BZR binding [1]. This structural determinant suggests the target compound will not engage the BZR pharmacophore, redirecting its biological profile away from GABAergic modulation and toward targets requiring a basic amine at the 7-position (e.g., kinase hinge-binding motifs, ABC transporter interactions) [2].

BZR GABA-A CNS Scaffold differentiation Hydrogen bonding

Optimal Research and Procurement Scenarios for 7-(4-Benzylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine


ABC Transporter Selectivity Profiling: Exploring Non-Furanyl Chemical Space Around the Pyrazolo[1,5-a]pyrimidine Core

This compound can serve as a structurally differentiated probe for structure-activity relationship (SAR) expansion of the ABCG2/ABCB1 selectivity landscape established by ML230. Its 2-ethyl and 7-benzylpiperazine substitutions explore chemical space orthogonal to the furanyl-bearing leads, enabling identification of substituent effects on the 36-fold selectivity window reported for ML230 [1]. Procurement of this compound alongside ML230, CID1434724, and CID46245505 permits a matrix-based SAR study of C-2, C-5, and C-7 modifications [2].

Kinase Inhibitor Screening Libraries: Privileged Scaffold with Optimized Drug-Likeness Parameters

With MW 411.5, cLogP ~5.2, and a basic piperazine capable of hinge-region hydrogen bonding, this compound is well-suited for inclusion in diversity-oriented kinase inhibitor screening decks targeting Pim, CDK, or FLT3 kinases [1]. The benzylpiperazine moiety offers a vector for additional hydrophobic pocket engagement that is absent in simpler piperazine or morpholine analogs, potentially increasing kinase selectivity scores [2]. Procurement in 5–10 mg quantities enables initial single-point screening at 10 μM followed by dose-response confirmation.

Sigma Receptor Ligand Exploration: Benzylpiperazine Pharmacophore Embedded in a Heterocyclic Scaffold

The 4-benzylpiperazine fragment is a privileged pharmacophore for sigma-1 receptor binding (reference ligand haloperidol: Ki = 2.6 nM) [1]. Embedding this fragment at the C-7 position of a pyrazolo[1,5-a]pyrimidine core creates a chimeric ligand that could combine sigma receptor affinity with the antitumor activity associated with the pyrazolo[1,5-a]pyrimidine scaffold [2]. This dual-mechanism hypothesis makes the compound a candidate for oncology-focused phenotypic screening where sigma receptor modulation may synergize with kinase inhibition [3].

Physicochemical Benchmarking in Lead Optimization Programs: A Reference Point for Balancing Lipophilicity and Basicity

This compound occupies a physicochemical property space (cLogP 5.2, pKa ~8.0, MW 411.5) that sits near the upper boundary of oral drug-likeness [1]. It can be used as a benchmarking reference in medicinal chemistry optimization programs aiming to reduce lipophilicity while maintaining target potency. Comparison with less lipophilic analogs (e.g., 7-(4-methylpiperazin-1-yl) variant) allows teams to quantify the potency penalty associated with cLogP reduction, a critical parameter in multiparameter optimization [2].

Quote Request

Request a Quote for 7-(4-Benzylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.